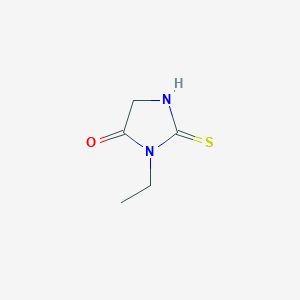

3-Ethyl-2-thioxoimidazolidin-4-one

Overview

Description

3-Ethyl-2-thioxoimidazolidin-4-one is a reagent used in the preparation of arylsulfonylaminocarbonyl-2-thiohydantoin, a novel acetohydroxyacid synthase inhibitor . It has a molecular formula of C5H8N2OS and a molecular weight of 144.19482 .

Synthesis Analysis

The synthesis of 2-thioxoimidazolidin-4-one derivatives, including this compound, is often based on isothiocyanates. A one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium followed by treatment of the reaction mixture with fuming hydrochloric acid is a commonly used method .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a reagent in the synthesis of other compounds. For instance, it’s used in the preparation of arylsulfonylaminocarbonyl-2-thiohydantoin .Physical and Chemical Properties Analysis

This compound has a molecular formula of C5H8N2OS and a molecular weight of 144.19482 . Further details about its physical and chemical properties were not found in the available sources.Scientific Research Applications

Electrochemical Investigation

3-Ethyl-2-thioxoimidazolidin-4-one and its complexes with transition metals like Co, Ni, and Cu have been synthesized and studied for their electrochemical behavior using techniques like cyclic voltammetry and rotating disk electrode. The structures were determined by UV—Vis and IR spectroscopy, mass spectrometry, and electrochemical characteristics (Beloglazkina et al., 2007).

Anti-HIV Evaluation

Compounds related to this compound have been synthesized and tested for their anti-HIV-1 and -2 effects. Though they did not show specific anti-HIV activity, the process involved the condensation of 1,3-diarylalkyl-2-thiohydantoin with various aromatic aldehydes (Mahajan et al., 2012).

Molecular Docking and Computational Studies

Studies involving the synthesis and characterization of 3-phenyl-2-thioxoimidazolidin-4-one derivatives show their potential applications in treating breast cancer. Molecular docking studies have been used to predict binding interactions with the Estrogen Receptor, and further analysis of their anticancer activities is anticipated (Vanitha et al., 2021).

Charge Transfer Molecular Complexes

Research on imidazoline derivatives, including 3-methyl-2-thioxoimidazolidin-4-one, has shown their potential in treating hyperthyroidism due to their ability to form complexes with iodine. Computational methods were used to study the stability and interaction of these molecular complexes (Hadadi & Karimi, 2015).

Enzyme Inhibitory Kinetics

A study on the synthesis of novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives found them to be effective inhibitors of enzymes like α-glucosidase and α-amylase. This suggests potential applications in the development of drugs for conditions like diabetes (Qamar et al., 2018).

Biological Applications

This compound derivatives have shown potential biological applications, particularly in antimicrobial activities. Some derivatives exhibit promising antifungal activity, as shown in molecular modeling studies (Vengurlekar et al., 2013).

Cytotoxic Activities

The synthesis and evaluation of 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones have revealed their potent cytotoxic activities against cancer cell lines like MCF-7, HepG2, and A549, suggesting their potential use in cancer treatment (Khodair et al., 2021).

Tautomer and Complex Analyses

Detailed studies on 1-methyl-2-thioxoimidazolidin-4-one tautomers and their complexes with iodine have been conducted using methods like B3LYP to understand their molecular parameters, relative energies, and vibrational frequencies. This research aids in comprehending the stability and interaction of such complexes (Tavakol et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 3-Ethyl-2-thioxoimidazolidin-4-one are currently unknown. This compound belongs to a class of molecules known as thiohydantoins , which are known to exhibit varied biological activity . .

Mode of Action

As a thiohydantoin derivative, it may share some of the biological activities associated with this class of compounds . .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, but specific information for this compound is currently unavailable .

Result of Action

It’s known that thiohydantoins can exhibit varied biological activity

Action Environment

Environmental factors can significantly impact the action of a compound, but specific information on this compound is currently unavailable .

Future Directions

Properties

IUPAC Name |

3-ethyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-2-7-4(8)3-6-5(7)9/h2-3H2,1H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLZPZBAVUHFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3125460.png)

![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)

![Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B3125505.png)

![4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione](/img/structure/B3125514.png)

![[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid](/img/structure/B3125527.png)

![Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B3125548.png)